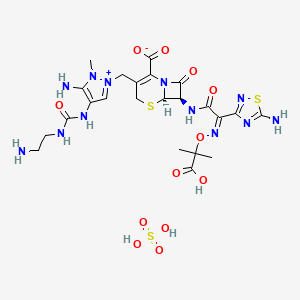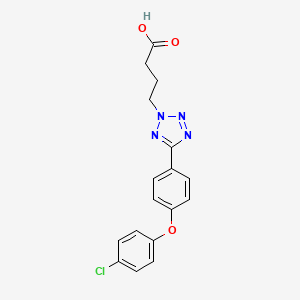
Lta4H-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lta4H-IN-3 is a compound that inhibits the enzyme leukotriene A4 hydrolase (LTA4H). This enzyme is involved in the biosynthesis of leukotriene B4 (LTB4), a pro-inflammatory lipid mediator. This compound has been studied for its potential therapeutic applications in various inflammatory diseases and cancer .
Métodos De Preparación
The preparation of Lta4H-IN-3 involves several synthetic routes and reaction conditions. One method includes the use of fragment-based drug discovery, where small molecules are screened for their ability to bind to the active site of LTA4H. These fragments are then elaborated through synthetic cycles to produce potent inhibitors like this compound . Industrial production methods typically involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the compound .
Análisis De Reacciones Químicas
Lta4H-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in this compound .
Aplicaciones Científicas De Investigación
Lta4H-IN-3 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of LTA4H and its effects on leukotriene biosynthesis . In biology, it is used to investigate the role of LTA4H in various cellular processes, including inflammation and immune response . In medicine, this compound is being explored as a potential therapeutic agent for treating inflammatory diseases and cancer . Additionally, it has applications in industry, particularly in the development of anti-inflammatory drugs .
Mecanismo De Acción
The mechanism of action of Lta4H-IN-3 involves its binding to the active site of LTA4H, thereby inhibiting its enzymatic activity. This inhibition prevents the conversion of leukotriene A4 to leukotriene B4, reducing the levels of this pro-inflammatory mediator . The molecular targets of this compound include the zinc ion and specific amino acid residues in the active site of LTA4H, which are crucial for its catalytic activity . The pathways involved in its mechanism of action include the arachidonic acid metabolism pathway, which is responsible for the production of leukotrienes .
Comparación Con Compuestos Similares
Lta4H-IN-3 is unique compared to other similar compounds due to its high potency and selectivity for LTA4H. Similar compounds include other LTA4H inhibitors like resveratrol derivatives, nicotinamide derivatives, and indole derivatives . These compounds also inhibit LTA4H but may differ in their binding affinity, selectivity, and pharmacokinetic properties . This compound stands out due to its optimized structure, which allows for more effective inhibition of LTA4H .
Propiedades
Fórmula molecular |
C17H15ClN4O3 |
|---|---|
Peso molecular |
358.8 g/mol |
Nombre IUPAC |
4-[5-[4-(4-chlorophenoxy)phenyl]tetrazol-2-yl]butanoic acid |
InChI |
InChI=1S/C17H15ClN4O3/c18-13-5-9-15(10-6-13)25-14-7-3-12(4-8-14)17-19-21-22(20-17)11-1-2-16(23)24/h3-10H,1-2,11H2,(H,23,24) |
Clave InChI |
AQANURZKWAQXDO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NN(N=N2)CCCC(=O)O)OC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


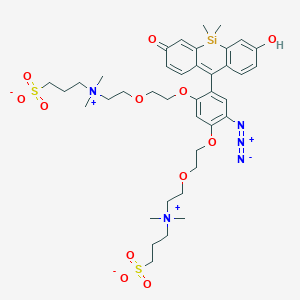
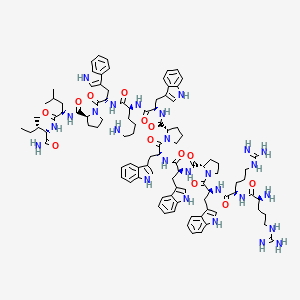
![(3S)-4-[1-(benzenesulfonyl)indol-3-yl]-3-[[(4R)-4-[(3S,10R,13R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]butanoic acid](/img/structure/B12377551.png)
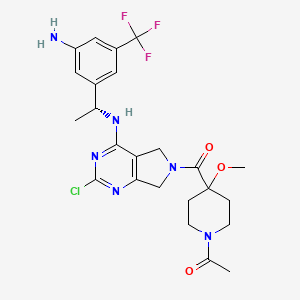
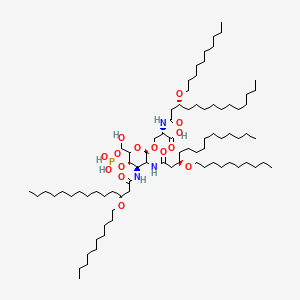
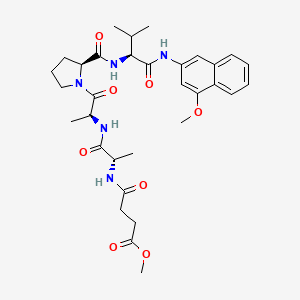
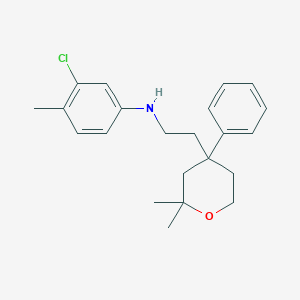
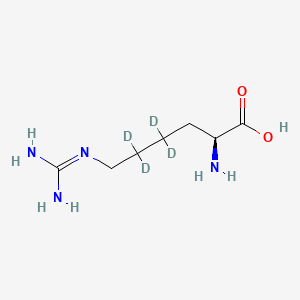
![[3-(Aminomethyl)phenyl] 5-chloro-6-piperazin-1-ylpyridine-3-carboxylate;dihydrochloride](/img/structure/B12377587.png)
![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-4-(dimethylamino)-5-hydroxy-6-[[(4R,5S,6S,7R,9R,10R,11Z,13E,16R)-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-4-propanoyloxy-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B12377589.png)
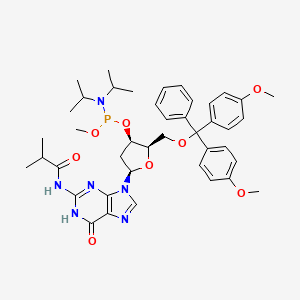
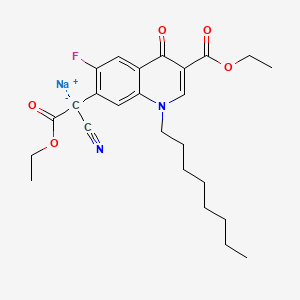
![methyl (1R,2S,3R,6R,13S,14R,15R,16S,17S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate](/img/structure/B12377611.png)
